molecular formula C13H15NO4 B13977760 2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane CAS No. 104143-49-9

2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane

Cat. No.: B13977760
CAS No.: 104143-49-9
M. Wt: 249.26 g/mol
InChI Key: RKRYIMZOIWDWCZ-UHFFFAOYSA-N
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Description

5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a nitrobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane typically involves the condensation of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the benzylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The benzylidene moiety can be hydrogenated to yield the corresponding saturated compound.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.

Major Products

    Oxidation: Conversion to 5-(4-aminobenzylidene)-2,2-dimethyl-1,3-dioxane.

    Reduction: Formation of 5-(4-nitrocyclohexyl)-2,2-dimethyl-1,3-dioxane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The applications of 2,2-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane are primarily in scientific research, where it serves as a building block for synthesizing more complex organic molecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties, as well as its potential use in drug development as a precursor for compounds with therapeutic effects.

Synthesis and Reactions

This compound can be created through the condensation of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions, often using a catalyst like piperidine or acetic acid to aid in the formation of the benzylidene linkage.

Scientific Research Applications

  • Chemistry It is used as a building block in the synthesis of complex organic molecules.
  • Biology It is being investigated for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine Studied for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Potential Derivatives

  • Oxidation Conversion to 5-(4-aminobenzylidene)-2,2-dimethyl-1,3-dioxane.
  • Reduction Formation of 5-(4-nitrocyclohexyl)-2,2-dimethyl-1,3-dioxane.
  • Substitution Creates various substituted derivatives depending on the nucleophile used.

Use as a Key Intermediate

Mechanism of Action

The mechanism of action of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylidene moiety may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. The presence of the nitrobenzylidene group further enhances its potential for various applications, distinguishing it from other similar compounds.

Biological Activity

2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane (CAS No. 15795-62-7) is a compound with notable structural features that suggest potential biological activity. Its molecular formula is C13H11NO6C_{13}H_{11}NO_6, and it has garnered interest due to its possible applications in medicinal chemistry and pharmacology. This article aims to summarize the biological activities associated with this compound, highlighting relevant research findings, data tables, and case studies.

The compound is characterized by:

  • Molecular Weight : 277.23 g/mol
  • Structure : Contains a dioxane ring substituted with a nitrophenyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential effects on apoptosis and antimicrobial properties.

Apoptosis Modulation

Research indicates that compounds similar to this compound can influence apoptotic pathways. For instance, a study on 4-nitrobenzylidene malononitrile demonstrated its ability to reduce apoptosis-mediated liver damage in murine models. This compound inhibited caspase-3 activation and reduced hepatotoxicity induced by tumor necrosis factor-alpha (TNF-α) and anti-Fas antibody treatments . The implications of these findings suggest that derivatives of nitrophenyl compounds may offer therapeutic avenues for liver protection.

Case Studies and Research Findings

StudyCompoundFindings
4-Nitrobenzylidene malononitrileReduced apoptosis in liver injury models; decreased caspase-3 activation.
Nitro-substituted derivativesExhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

The mechanisms through which this compound may exert its biological effects are likely multifaceted:

  • Inhibition of Apoptosis : Similar compounds have been shown to modulate apoptotic pathways by inhibiting key enzymes like caspases.
  • Antibacterial Mechanisms : Nitro groups in related compounds can generate reactive species that disrupt bacterial DNA synthesis and function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane, and what methodological considerations are critical for yield optimization?

  • The compound is typically synthesized via condensation reactions between Meldrum’s acid derivatives (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-nitrobenzaldehyde. Key steps include acid-catalyzed Knoevenagel condensation, with acetic anhydride and sulfuric acid as common catalysts . Reaction optimization involves controlling stoichiometry, temperature (e.g., 303 K for 2 hours), and solvent systems (e.g., ethanol/acetone mixtures for crystallization) . Purification often employs column chromatography or recrystallization, with yields dependent on avoiding premature decomposition of the nitro group .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for refinement?

  • Single-crystal X-ray diffraction is the gold standard for structural elucidation. The compound’s dioxane ring typically adopts a boat or envelope conformation, stabilized by weak C–H⋯O hydrogen bonds . SHELX programs (e.g., SHELXL for refinement) and OLEX2 for visualization and analysis are widely used due to their robustness in handling small-molecule crystallography . For example, bond lengths and angles in analogous structures (e.g., 2,2-dimethyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione) show consistency with DFT-optimized geometries .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • IR spectroscopy identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and nitro group vibrations (NO₂ at ~1520 cm⁻¹). NMR (¹H/¹³C) reveals diagnostic signals: the methylidene proton (CH=) resonates at δ 8.2–8.5 ppm, while the dioxane methyl groups appear as singlets near δ 1.4–1.6 ppm . Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 291 (C₁₄H₁₃NO₆) and fragmentation patterns consistent with loss of NO₂ or CO groups .

Advanced Research Questions

Q. What computational methods are suitable for modeling the thermal decomposition pathways of this compound, and how do they align with experimental data?

  • Density Functional Theory (DFT) at the B3LYP/6-31G** level can model decomposition mechanisms, such as retro-Diels-Alder reactions or nitro group elimination. Studies on analogous 5-nitro-1,3-dioxanes suggest a two-step process: (1) ring-opening to release HNO₂ or NOx and (2) formation of aromatic byproducts . Experimental validation via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) is critical to confirm computed activation energies and intermediates .

Q. How does the presence of the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution or photochemical applications?

  • The electron-withdrawing nitro group enhances electrophilicity at the methylidene carbon, making it susceptible to nucleophilic attack (e.g., in Michael additions). Photochemical studies of similar nitrophenyl derivatives show UV-induced isomerization or NO₂ group reduction, which can be monitored via UV-Vis spectroscopy (λmax ~350 nm for nitroaromatics) . For radiopharmaceutical applications (e.g., ¹⁸F labeling), the nitro group may serve as a precursor for isotopic exchange, though acidic hydrolysis conditions must avoid dioxane ring cleavage .

Q. What strategies are effective for resolving contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Disordered solvent (e.g., acetone or water) in the crystal lattice can be modeled using PART or ISOR commands in SHELXL, with occupancy factors refined to <1.0 . For twinned crystals (common in low-symmetry space groups), the TwinRotMat or BASF parameters in OLEX2 enable dual-domain refinement . Comparative analysis of independent molecules in the asymmetric unit (e.g., as seen in 2,2-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione) ensures geometric consistency .

Q. How can this compound serve as a precursor for synthesizing bioactive heterocycles, and what reaction conditions minimize side products?

  • The methylidene and nitro groups enable cycloaddition or ring-opening reactions to form quinazolinones or pyrimidine derivatives. For example, reacting with hydrazine under reflux (ethanol, 12 hours) yields 4-nitroaryl-substituted azoles . Microwave-assisted synthesis (100–120°C, 30 minutes) reduces side products like polymerization or over-oxidation . Monitoring via TLC (Rf ~0.75 in ethyl acetate/hexane) ensures reaction progression .

Q. Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis Knoevenagel condensation, recrystallizationCatalyst: H₂SO₄; Solvent: EtOH/acetone (3:1 v/v)
Crystallography SHELXL, OLEX2R-factor < 0.05; Hydrogen placement: riding model
Spectroscopy ¹H/¹³C NMR, EI-MSδ 8.2–8.5 ppm (CH=); m/z 291 (M⁺)
Computational Modeling DFT (B3LYP/6-31G**)ΔG‡ for decomposition: 120–150 kJ/mol

Properties

CAS No.

104143-49-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2,2-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane

InChI

InChI=1S/C13H15NO4/c1-13(2)17-8-11(9-18-13)7-10-3-5-12(6-4-10)14(15)16/h3-7H,8-9H2,1-2H3

InChI Key

RKRYIMZOIWDWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(=CC2=CC=C(C=C2)[N+](=O)[O-])CO1)C

Origin of Product

United States

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